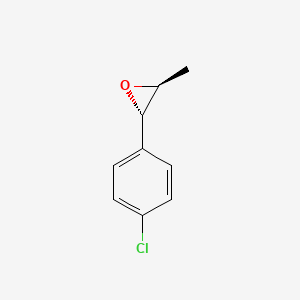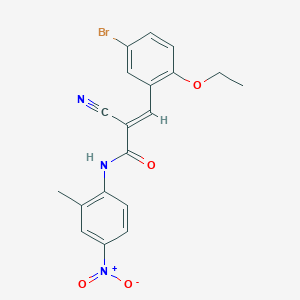![molecular formula C12H14N2O2 B2409552 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287335-57-1](/img/structure/B2409552.png)
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. NBPM belongs to the class of bicyclo[1.1.1]pentane derivatives, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to disrupt the microtubule network in cells, which is essential for cell division.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to exhibit antimicrobial activity against a range of bacteria and viruses. It has been suggested that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine may act by disrupting the cell membrane of bacteria and inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in laboratory experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more efficient and scalable methods for synthesizing [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of research is the optimization of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer, including the development of targeted therapies that can selectively kill cancer cells while minimizing toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its potential applications in other areas of medicine, such as antimicrobial therapy.
Méthodes De Synthèse
The synthesis of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that starts with the preparation of bicyclo[1.1.1]pentane-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline in the presence of a base to yield [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Applications De Recherche Scientifique
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received significant attention is the development of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer. Studies have shown that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVTXMROOJSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
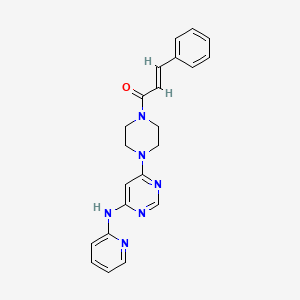
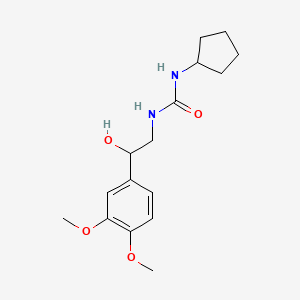
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)
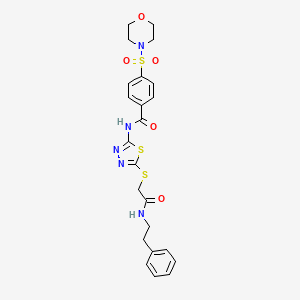
![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
